高氯酸钙

描述

Synthesis Analysis

Synthesis and Characterization Methods : Calcium perchlorate can be synthesized using various methods, including template and direct methods with macrocyclic ligands of varying ring sizes. The synthesis process often involves forming dinuclear complexes, showcasing the versatility of macrocyclic cavities in the synthesis process (Lodeiro et al., 2004). Additionally, synthesis using reactions with other compounds like salicylaldehyde-4-aminobenzene sulfonic acid has been explored (Xi, 2007).

Thermochemical Characteristics : The interaction of calcium with perchloric acid and the resulting enthalpies of formation for calcium ion and calcium chloride provide insights into the thermochemical properties of calcium perchlorate (Monaenkova & Tiflova, 2012).

Molecular Structure Analysis

Calcium perchlorate forms various coordination complexes, often involving macrocyclic ligands. The structure of these complexes can be intricate, with calcium ions adopting multiple coordination geometries. For example, synthesis using salicylaldehyde-4-aminobenzene sulfonic acid results in a seven-coordinated calcium(II) center with a distorted pengonal bipyramidal coordination environment (Xi, 2007).

Chemical Reactions and Properties

Calcium perchlorate's interaction with other compounds and its behavior under different conditions are key to understanding its chemical properties. For instance, its reaction with salicylaldehyde-4-aminobenzene sulfonic acid and the formation of various hydrates under different temperatures reveal its complex behavior (Xi, 2007).

Physical Properties Analysis

The deliquescent nature of calcium perchlorate and its stability under varying temperature and humidity conditions, particularly relevant to Martian surface conditions, are significant aspects of its physical properties. Studies show a wide range of deliquescence relative humidity values, influenced by temperature and the formation of hydrates (Nuding et al., 2014).

Chemical Properties Analysis

Calcium perchlorate's chemical properties, such as its reactivity and the formation of complexes, are pivotal for understanding its applications and behavior in various environments. Its interaction with other elements and compounds, leading to the formation of diverse complexes with specific coordination geometries, is a key aspect of its chemical behavior (Lodeiro et al., 2004); (Xi, 2007).

科学研究应用

行星科学: 高氯酸钙因其在火星表面可能存在而受到研究。已经对其在与火星相关的温度和湿度条件下的吸水特性进行了表征。这包括对其在不同温度下的潮解相对湿度 (DRH) 和风化相对湿度 (ERH) 的研究,这对于了解火星表面和那里液态水稳定性的可能性至关重要 (Nuding 等人,2014).

电池技术: 在电化学领域,高氯酸钙已被评估为钙离子电池中的电解质溶液。这涉及使用 CaCo2O4 作为正极,并探索钙离子去除和再嵌入过程,展示了其在开发非水钙离子电池中的潜力 (Cabello 等人,2016).

牙科和医学研究: 在牙科中,氢氧化钙通常与高氯酸钙结合使用,作为消毒感染根管的治疗成分。已经探索了其对各种细菌物种的功效,尤其是在与氯己定等其他物质结合使用时,以提高抗菌活性 (Podbielski 等人,2003).

烟花和焰火: 对烟火成分中高氯酸定性检测方法的研究包括使用氯化钙作为关键成分。这导致了烟火成分中高氯酸盐的创新检测技术,增强了行业的安全性并符合法规 (Chu,2013).

环境管理: 高氯酸盐污染水源的问题,主要是由于在国防工业中使用高氯酸盐,一直是研究的课题。已经讨论了管理和最小化与饮用水中高氯酸盐相关的风险的策略,包括高氯酸钙的作用 (Urbansky 和 Schock,1999).

水处理和净化: 已经探索了从水中去除高氯酸盐的技术,包括将氯化钙与其他化学物质结合使用。这些方法对于确保安全的饮用水和有效的废水管理至关重要 (Srivastava 等人,2014).

作用机制

Target of Action

Calcium perchlorate, as an inorganic compound, primarily targets reducing agents . It is a strong oxidizing agent, which means it has the ability to accept electrons from other substances .

Mode of Action

The mode of action of calcium perchlorate is through its interaction with reducing agents. When heated, it reacts with these agents to generate heat and products that may be gaseous . This reaction can cause pressurization in closed containers .

Biochemical Pathways

Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .

Pharmacokinetics

Studies on other calcium salts suggest that the absorption of calcium can be significantly different among various calcium salts . The absolute bioavailability of calcium from different salts has been studied, and it was found that the absorption of calcium was significantly different among the three calcium salts .

Result of Action

The primary result of calcium perchlorate’s action is its ability to enhance the combustion of other substances, potentially leading to explosion . This is due to its strong oxidizing properties .

Action Environment

The action of calcium perchlorate can be influenced by various environmental factors. For instance, it is known to be a common chemical on the soil of planet Mars, accounting for almost 1% of the Martian dust, by weight . Furthermore, perchlorate-reducing bacteria, isolated from harsh environments, such as saline soils, mine sediments, thermal waters, wastewater treatment plants, underground gas storage facilities, and remote areas, including Antarctica, can provide removal yields from 20 to 100% . The reduction of perchlorate by these bacteria depends on various factors, including pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration .

安全和危害

Due to its high solubility in water, calcium perchlorate can easily contaminate water bodies if not properly handled or disposed of . Additionally, its strong oxidative nature can pose safety risks, including fire and explosion hazards, necessitating careful handling and storage practices . Short-term exposure can cause skin and eye irritation, while prolonged or repeated exposure can lead to more serious health conditions .

未来方向

Calcium perchlorate has diverse applications in a range of scientific and industrial fields . Its unique properties, including its excellent oxidative properties and ability to form hydrates, make it a substance of interest for researchers and scientists worldwide . Future research directions could involve exploring its potential applications in other fields and studying its environmental impact .

属性

IUPAC Name |

calcium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAOXERLHGRFIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

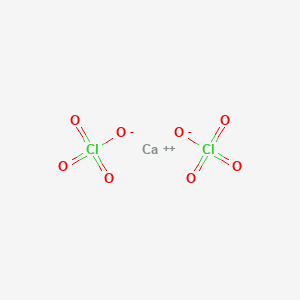

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(ClO4)2, CaCl2O8 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890703 | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium perchlorate is a white to yellow crystalline solid. Density 2.651 g / cm3. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion., White solid; [Hawley] White to yellow solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium perchlorate | |

CAS RN |

13477-36-6 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8249MC3K19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does calcium perchlorate impact the performance of analytical instruments used on Mars missions?

A: Yes, calcium perchlorate can influence the results obtained from instruments like SAM (Sample Analysis at Mars) on the Curiosity rover. [, ] For instance, it can react with certain components of the instrument, such as the Tenax® adsorbent, producing by-products that complicate data interpretation. [] Additionally, the presence of calcium perchlorate can influence the pyrolysis of derivatization reagents like MTBSTFA/DMF, used for analyzing organic compounds. [, ]

Q2: Can calcium perchlorate be utilized as a resource for future Mars missions?

A: Potentially, yes. Research suggests that calcium perchlorate, particularly when combined with magnesium perchlorate, could serve as a novel oxidizer in solid propellants for future Martian ascent vehicles. [] This possibility offers an alternative to current proposals and could contribute to more economical and efficient mission architectures.

Q3: What factors influence the deliquescence and brine formation of calcium perchlorate on Mars?

A: Several factors contribute to the complex deliquescence behavior of calcium perchlorate on Mars. Temperature, relative humidity, particle size, and the presence of other salts all play crucial roles. [, , ] Research highlights that deliquescence is generally faster at higher water vapor pressures and lower temperatures. [] The kinetics of brine growth are also influenced by particle size, with smaller particles exhibiting faster deliquescence rates. []

Q4: What are the potential implications of perchlorate radiolysis for the Martian environment?

A: Perchlorate radiolysis, triggered by gamma rays interacting with calcium perchlorate in the Martian soil, can generate reactive compounds like hypochlorite (ClO-) and chlorine dioxide (ClO2). [] These compounds could contribute to the reactivity observed in Martian soil and potentially impact the interpretation of past and future life detection experiments. []

Q5: How has our understanding of calcium perchlorate on Mars evolved over time?

A: The detection of calcium perchlorate by the Phoenix lander in 2008 marked a significant milestone in our understanding of Martian geochemistry. [] This discovery challenged previous assumptions about the reactivity of Martian soil and sparked a wave of research into the role of perchlorates in the Martian environment. [, , , , , ] Subsequent missions like the Mars Science Laboratory further confirmed the presence of perchlorates, solidifying their importance in shaping our understanding of the Red Planet. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)